molecular formula C18H21N6O13P3+2 B15089368 Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)

Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)

Cat. No.: B15089368
M. Wt: 622.3 g/mol
InChI Key: UWDSRGQHGNLEEQ-XZNUSECASA-P
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester involves the esterification of adenosine triphosphate (ATP) with a nitrophenyl ethyl group. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester undergoes photolysis, where the caging group is removed upon exposure to UV light, releasing the active ATP . This compound can also participate in phosphorylation reactions, where it transfers a phosphate group to a substrate molecule.

Common Reagents and Conditions: The photolysis reaction requires UV illumination at 360 nm to effectively remove the caging group . Phosphorylation reactions typically involve the use of kinase enzymes and specific buffer conditions to facilitate the transfer of the phosphate group.

Major Products Formed: The primary product formed from the photolysis of Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is active ATP, which can then participate in various biochemical processes .

Scientific Research Applications

Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is widely used in scientific research due to its ability to release active ATP upon photolysis. This property makes it valuable for studying ATP-dependent processes in cells, such as muscle contraction, signal transduction, and energy metabolism . It is also used in bioluminescence assays to study enzyme kinetics and cellular viability .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Adenosine5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl] ester is unique due to its specific caging group, which allows for precise control over the release of active ATP. This makes it particularly useful for studying dynamic cellular processes that require temporal and spatial control of ATP availability .

Properties

Molecular Formula

C18H21N6O13P3+2

Molecular Weight

622.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-5-[1-(2-nitrophenyl)ethyl]oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C18H19N6O13P3/c1-9(10-4-2-3-5-11(10)24(27)28)18(23-8-22-13-16(19)20-7-21-17(13)23)15(26)14(25)12(35-18)6-34-39(31)37-40(32,33)36-38(29)30/h2-5,7-9,12,14-15,25-26H,6H2,1H3,(H2-2,19,20,21,29,30,32,33)/p+2/t9?,12-,14-,15-,18-/m1/s1

InChI Key

UWDSRGQHGNLEEQ-XZNUSECASA-P

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])[C@@]2([C@@H]([C@@H]([C@H](O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N3C=NC4=C(N=CN=C43)N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])C2(C(C(C(O2)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O)O)N3C=NC4=C(N=CN=C43)N

Origin of Product

United States

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